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Compound of Interest

Compound Name: 2-Cyclohexyl-2-hydroxyacetonitrile

CAS No.: 4354-47-6

Cat. No.: B2566583

Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Cyclohexyl-
2-hydroxyacetonitrile, a versatile building block in organic synthesis. The document is

intended for researchers, scientists, and professionals in drug development, offering a

comprehensive understanding of its structural features as determined by Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The causality behind experimental choices and data interpretation is emphasized to provide

field-proven insights.

Molecular Structure and Spectroscopic Overview
2-Cyclohexyl-2-hydroxyacetonitrile (C₈H₁₃NO, Molecular Weight: 139.19 g/mol ) is a

cyanohydrin derivative of cyclohexanecarboxaldehyde.[1][2] Its structure, featuring a chiral

center at the carbon bearing the hydroxyl and nitrile groups, presents a rich landscape for

spectroscopic analysis. The cyclohexyl ring's conformational flexibility and the interplay of the

electron-withdrawing nitrile group and the hydrogen-bonding hydroxyl group significantly

influence the spectral outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules. For 2-Cyclohexyl-2-hydroxyacetonitrile, both ¹H and ¹³C NMR provide critical

information regarding the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Data Acquisition
A standard protocol for acquiring high-resolution NMR spectra of 2-Cyclohexyl-2-
hydroxyacetonitrile is as follows:

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1][2][3][4] The choice of

solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic

compounds.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for

improved signal dispersion and resolution.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and 16-32 scans for a good signal-to-noise ratio.

¹³C NMR Acquisition:

Obtain a proton-decoupled ¹³C spectrum to yield single lines for each unique carbon atom.

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural

abundance of the ¹³C isotope.

Caption: Workflow for NMR sample preparation and data acquisition.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~4.5 - 4.0 Doublet 1H H-α

The proton on

the carbon

bearing the -OH

and -CN groups

is significantly

deshielded by

these

electronegative

groups, resulting

in a downfield

shift. It is split by

the adjacent

methine proton

(H-1').

~3.5 - 2.5 Broad Singlet 1H -OH

The chemical

shift of the

hydroxyl proton

is variable and

concentration-

dependent due

to hydrogen

bonding. It often

appears as a

broad singlet.

~2.0 - 1.0 Multiplet 11H Cyclohexyl (H') The protons of

the cyclohexyl

ring appear as a

complex multiplet

in the aliphatic

region. The axial

and equatorial

protons are

diastereotopic,

leading to
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overlapping

signals.[5][6]

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment Rationale

~120 - 115 -C≡N

The nitrile carbon is

characteristically found in this

region. The chemical shift can

be influenced by the

orientation (axial/equatorial) of

the nitrile group on the

cyclohexane ring.[7]

~70 - 65 C-α

The carbon atom bonded to

the hydroxyl and nitrile groups

is significantly deshielded by

these electronegative

substituents.

~45 - 40 C-1'

The methine carbon of the

cyclohexyl ring directly

attached to the chiral center.

~35 - 20 C-2', C-3', C-4', C-5', C-6'

The remaining methylene

carbons of the cyclohexyl ring

appear in the typical aliphatic

region. Due to the chirality of

the adjacent center, C-2' and

C-6', as well as C-3' and C-5',

are diastereotopic and may

show distinct signals.[8]

Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a

molecule. The spectrum of 2-Cyclohexyl-2-hydroxyacetonitrile is expected to show

characteristic absorption bands for the hydroxyl, nitrile, and aliphatic C-H bonds.
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Experimental Protocol: IR Data Acquisition
For a liquid sample like 2-Cyclohexyl-2-hydroxyacetonitrile, the following Attenuated Total

Reflectance (ATR) or neat sample protocol is recommended:

ATR-FTIR:

Place a small drop of the neat liquid sample directly onto the ATR crystal.

Record the spectrum. This method requires minimal sample preparation.

Neat Sample (Salt Plates):

Place a drop of the liquid on a polished salt plate (e.g., NaCl or KBr).

Place a second plate on top to create a thin film.[9][10]

Mount the plates in the spectrometer and acquire the spectrum.

Caption: Common workflows for IR data acquisition of a liquid sample.

Predicted IR Spectral Data
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Wavenumber
(cm⁻¹)

Intensity Assignment Rationale

~3400 Strong, Broad O-H stretch

The hydroxyl group

exhibits a strong and

broad absorption band

due to intermolecular

hydrogen bonding.[11]

2930, 2855 Strong C-H stretch (aliphatic)

These strong

absorptions are

characteristic of the

symmetric and

asymmetric stretching

vibrations of the C-H

bonds in the

cyclohexyl ring.[12]

[13]

~2250 Medium, Sharp C≡N stretch

The nitrile group

shows a characteristic

absorption of medium

intensity in this region.

The intensity can be

variable, but it is

typically a sharp peak.

[11][14]

~1450 Medium C-H bend (scissoring)

This absorption

corresponds to the

scissoring (bending)

vibration of the

methylene groups in

the cyclohexyl ring.

~1100 Strong C-O stretch The stretching

vibration of the

carbon-oxygen single

bond in the secondary
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alcohol is expected to

be strong.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural identification. Electron Ionization (EI) is a common

technique for the analysis of relatively small, volatile organic compounds.

Experimental Protocol: MS Data Acquisition
A typical procedure for obtaining an EI mass spectrum is as follows:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

often via a direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion

source.[15][16][17]

Mass Analysis: The resulting positively charged fragments are accelerated and separated

based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-

flight).

Detection: The abundance of each fragment is measured by a detector.

Caption: Simplified workflow for Electron Ionization Mass Spectrometry.

Predicted Mass Spectrum and Fragmentation Pattern
The mass spectrum of 2-Cyclohexyl-2-hydroxyacetonitrile is expected to show a molecular

ion peak (M⁺˙) and several characteristic fragment ions.
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m/z Proposed Fragment Rationale for Formation

139 [C₈H₁₃NO]⁺˙ (Molecular Ion)

The intact molecule with one

electron removed. Its

abundance may be low due to

the lability of the molecule

under EI conditions.

112 [M - HCN]⁺˙

Loss of a neutral hydrogen

cyanide molecule is a common

fragmentation pathway for

cyanohydrins.

83 [C₆H₁₁]⁺

Loss of the hydroxyacetonitrile

radical (•CH(OH)CN) to form

the stable cyclohexyl cation.

This is expected to be a

significant peak.[18][19]

56 [C₄H₈]⁺˙

A common fragment from the

cyclohexyl ring, arising from

the elimination of ethene from

the molecular ion or

subsequent fragmentation of

the cyclohexyl cation.[18]

55 [C₄H₇]⁺
Loss of a hydrogen atom from

the m/z 56 fragment.

Conclusion
The spectroscopic data presented in this guide provide a comprehensive and detailed

framework for the structural characterization of 2-Cyclohexyl-2-hydroxyacetonitrile. The

predicted NMR, IR, and MS data, grounded in established spectroscopic principles and data

from related compounds, offer a reliable reference for researchers working with this important

chemical intermediate. The detailed experimental protocols further serve as a practical

resource for obtaining high-quality spectroscopic data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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